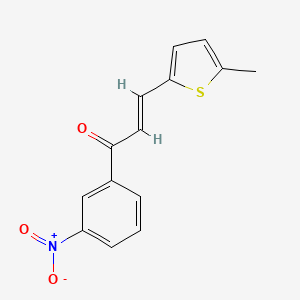

(2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-10-5-6-13(19-10)7-8-14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDVSRVGFGDONC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylthiophene-2-carbaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated, alkylated, or nitrated products.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential pharmacological activities. Its structure suggests possible interactions with biological targets due to the presence of both thiophene and nitro groups, which are known to enhance biological activity:

- Antimicrobial Activity : Research indicates that compounds containing thiophene rings exhibit antimicrobial properties. Studies have shown that derivatives similar to (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one can inhibit bacterial growth effectively .

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may possess anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Cross-Coupling Reactions : The presence of reactive functional groups allows for its use in various cross-coupling reactions, facilitating the formation of more complex organic molecules .

- Diels-Alder Reactions : Its structure makes it suitable for Diels-Alder cycloaddition reactions, which are pivotal in synthesizing cyclic compounds from linear precursors. This method is widely used for constructing complex natural products .

Materials Science

Research into materials science has explored the use of (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one in developing new materials:

- Conductive Polymers : Due to its electronic properties, this compound can be incorporated into conductive polymers, enhancing their conductivity and stability for applications in electronics and sensors .

Case Studies

Several case studies highlight the practical applications of (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | Demonstrated significant inhibition of Gram-positive bacteria using derivatives of the compound. |

| Study B | Synthesis of Complex Molecules | Utilized in a multi-step synthesis leading to biologically active heterocycles with promising pharmacological profiles. |

| Study C | Material Development | Incorporated into polymer matrices resulting in improved electrical conductivity compared to traditional materials. |

Mechanism of Action

The mechanism of action of (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Nitro Group Positioning

- Compound 1 () : (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has a nitro group at the meta position (3-nitrophenyl). This positioning is shared with the target compound and is associated with enhanced electronic effects due to the nitro group’s electron-withdrawing nature .

- Compound 2 () : (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one differs only in the nitro group’s para position. Studies suggest meta-nitro derivatives often exhibit stronger antibacterial activity compared to para analogs, likely due to optimized molecular dipole moments and binding interactions .

Thiophene vs. Phenyl Substituents

- LabMol-93 (): (2E)-1-[4-(methylsulfanyl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one replaces the target compound’s methylthiophene with a nitrothiophene.

- Compound in : (2E)-3-(1,3-benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one features a benzodioxole ring instead of methylthiophene. The benzodioxole’s electron-rich nature contrasts with the methylthiophene’s moderate electron-donating effects, influencing charge transfer and optical properties .

Antibacterial Potency

- AVMNB () : A chalcone with a 3-nitrophenyl group demonstrated synergistic effects with ciprofloxacin against multidrug-resistant Staphylococcus aureus. This highlights the role of the nitro group in disrupting bacterial resistance mechanisms .

Antiviral Potential

- PAAPA (): A chalcone with a dimethylaminophenyl group exhibited strong binding to ACE2, a target for SARS-CoV-2. The target compound’s methylthiophene lacks such polar groups, suggesting differences in viral entry inhibition .

Physicochemical Properties

The target compound’s methylthiophene likely lowers its melting point compared to nitrothiophene analogs (e.g., LabMol-93: 204°C) due to reduced crystallinity from the methyl group’s steric effects .

Electronic and Optical Properties

- Compounds 1 & 2 (): (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (Comp.1) and its dimethylamino analog (Comp.2) were studied for charge transfer properties. The nitro group’s electron-withdrawing nature in Comp.1 creates a polarized system, while the target compound’s methylthiophene may moderate this effect, altering UV-Vis absorption and fluorescence profiles .

Crystallographic Insights

- : (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one forms hydrogen-bonded networks via nitro and methoxy groups. The target compound’s methylthiophene lacks hydrogen-bonding donors, likely resulting in weaker intermolecular interactions and differing crystal packing .

Biological Activity

(2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as a chalcone, is a compound characterized by its unique molecular structure, which includes a thiophene ring and a nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection.

- Molecular Formula : C14H11NO3S

- Molecular Weight : 273.31 g/mol

- CAS Number : 1440663-62-6

Anticancer Properties

Research indicates that chalcones, including (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, exhibit significant anticancer properties. They have been shown to:

- Inhibit cell proliferation : Studies have demonstrated that chalcones can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing tumor angiogenesis .

The biological activity of this compound is attributed to its ability to interact with multiple cellular targets:

- Enzyme Inhibition : It has been observed that (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one can inhibit enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, it was reported that related compounds showed competitive inhibition against MAO-B with IC50 values ranging from 0.51 µM to 0.69 µM .

Neuroprotective Effects

Chalcones have also been investigated for their neuroprotective effects. They can cross the blood-brain barrier and exhibit antioxidant properties, which help in reducing oxidative stress in neuronal cells . The reactive oxygen species (ROS) scavenging ability contributes to their protective role against neurodegenerative diseases.

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation between 5-methylthiophene-2-carbaldehyde and 3-nitroacetophenone. Key parameters include:

- Base catalyst : NaOH or KOH in ethanol/water mixtures (70–80% yields) .

- Temperature : Optimal at 50–60°C; higher temperatures risk side reactions (e.g., Michael addition byproducts).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve enone formation but may complicate purification.

Q. Table 1: Reaction Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NaOH | EtOH | 50 | 75 | 98.2 |

| KOH | DMF | 60 | 82 | 95.5 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR confirms the (E)-configuration via coupling constants ( for α,β-unsaturated ketones) .

- IR : Strong absorption at 1660–1680 cm (C=O stretch) and 1520 cm (NO asymmetric stretch).

- X-ray crystallography : Resolves molecular packing and confirms stereochemistry (mean C–C bond length: 0.004 Å, R factor: 0.047) .

Q. How does the compound’s solubility and stability affect experimental design?

- Solubility : Poor in water; soluble in DMSO, DMF, and chloroform. Pre-formulation studies recommend DMSO stock solutions (<10 mM) for bioassays.

- Stability : Degrades under UV light (t = 48 hrs in solution). Store in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

Substituent effects on the thiophene and nitro groups significantly modulate bioactivity:

- 5-Methylthiophene : Enhances lipophilicity and membrane permeability vs. unsubstituted thiophene.

- 3-Nitrophenyl : Electron-withdrawing groups improve binding to enzymes (e.g., COX-2 inhibition) but reduce metabolic stability .

Q. Table 2: Substituent Effects on IC (COX-2 Inhibition)

| Substituent (Thiophene) | IC (µM) |

|---|---|

| 5-Methyl | 0.45 |

| 5-Bromo | 1.20 |

| Unsubstituted | 2.80 |

Q. What mechanistic insights explain its biological activity?

The compound acts as a dual inhibitor of COX-2 and 5-lipoxygenase (5-LOX) via:

- H-bonding : Nitro group interacts with Arg120 in COX-2.

- π-π stacking : Thiophene ring aligns with Tyr355.

- Redox modulation : Nitro group undergoes single-electron reduction, generating reactive oxygen species (ROS) in cancer cells .

Q. How can computational methods optimize its derivatives?

- Molecular docking : AutoDock Vina predicts binding affinity to COX-2 (∆G = –9.2 kcal/mol) .

- QSAR models : Electron-withdrawing groups at the phenyl ring correlate with anti-inflammatory activity (r = 0.89) .

- MD simulations : Reveal stable binding over 100 ns, with RMSD < 2.0 Å for the protein-ligand complex .

Q. How should researchers resolve contradictions in reported biological data?

Discrepancies in IC values (e.g., COX-2 inhibition ranging from 0.45–2.1 µM) arise from:

- Assay conditions : Varying pH (7.4 vs. 6.5) alters ionization states.

- Cell lines : Human vs. murine COX-2 exhibit 30% sequence divergence.

- Purity thresholds : Impurities >5% skew dose-response curves. Validate via orthogonal assays (e.g., ELISA and Western blot) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Purification : Column chromatography is inefficient; switch to recrystallization (hexane:EtOAc, 3:1).

- Isomer separation : (E)-isomer dominates (>95%), but (Z)-isomer requires HPLC (C18 column, 70% MeOH).

- Yield trade-offs : Pilot-scale reactions (10 g) yield 65% vs. 82% in small-scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.